“Methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
The synthesis of TFMP derivatives, including “methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate”, has been a topic of interest in the agrochemical and pharmaceutical industries . The first synthesis of a related compound, tipranavir, using a chiral auxiliary was reported in 1997 .
The molecular structure of “methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate” includes a trifluoromethyl group, a pyridine moiety, and a benzenecarboxylate group .
The physical and chemical properties of “methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate” are not explicitly mentioned in the search results .
Methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. It features a distinctive structure characterized by a methyl ester group and a cyano-substituted pyrazole moiety, which contributes to its potential biological activity. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical methods, as outlined in several patents and scientific literature. Notably, the synthesis of related pyrazole derivatives has been documented in patents that describe methods for creating high-purity compounds with specific functional groups .
Methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate is classified under:
The synthesis of methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization.
For example, one method involves dissolving starting materials in acetic acid and conducting the reaction at controlled temperatures to optimize yield and selectivity .
Methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate can undergo various chemical reactions typical of esters and nitriles:
The reactivity of this compound is influenced by the electron-withdrawing trifluoromethyl group and the cyano group, which enhance its electrophilicity and susceptibility to nucleophilic attack.
The mechanism of action for methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate is largely dependent on its biological target interaction. It may act as an inhibitor or modulator in various biochemical pathways.
Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in disease processes, such as cancer or inflammation . The presence of the trifluoromethyl group often enhances lipophilicity and biological activity.
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance Spectroscopy (NMR) and Mass Spectrometry (MS) are used for characterization.
Methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate has potential applications in:
Research into its biological activity continues to explore its efficacy against various targets related to disease .
This compound exemplifies the intricate relationship between molecular structure and biological function, making it a subject of interest in medicinal chemistry and drug discovery.
Methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate represents a structurally complex heterocyclic compound with systematic nomenclature reflecting its hybrid architecture. According to IUPAC conventions, its name decomposes into core substructures: a methyl benzoate moiety linked via an ether bridge to a pentasubstituted pyrazole ring featuring cyano, methyl, and trifluoromethyl functional groups. The systematic name explicitly defines the connectivity: the benzoate's para-carbon connects to the pyrazole's 5-oxygen, while the pyrazole's 1-nitrogen is methylated (1-methyl), position 3 bears a trifluoromethyl group (-CF₃), and position 4 carries a cyano substituent (-C≡N) .
Table 1: Systematic Nomenclature and Identifiers
Descriptor | Value |
---|---|
IUPAC Name | methyl 4-[4-cyano-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxybenzoate |
CAS Registry Number | 318469-10-2 |
Molecular Formula | C₁₄H₁₀F₃N₃O₃ |
Molecular Weight | 325.247 g/mol |
SMILES | COC(=O)c1ccc(OC2=C(C#N)N(N2C)C(F)(F)F)cc1 |
InChIKey | TZPQTERVKZPWOS-UHFFFAOYSA-N |
The molecular taxonomy classifies it as an organic heterocycle integrating multiple functional groups:
Table 2: Structural Fragments and Their Chemical Roles
Structural Fragment | Chemical Role |
---|---|
1-Methyl-3-(trifluoromethyl)-4-cyanopyrazole | Electron-deficient heterocycle; pharmacophore anchor point |
Ether Linkage (-O-) | Conformationally flexible spacer; metabolic stability modulator |
Methyl Benzoate | Hydrophobic domain; hydrogen-bond acceptor via carbonyl oxygen |
This taxonomy underscores its role in medicinal chemistry, where the pyrazole acts as a bioisostere for carboxylic acids or amides, while the -CF₃ group enhances membrane permeability and metabolic resistance [6].
The evolution of methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate is rooted in the broader exploitation of pyrazoles as privileged scaffolds in agrochemical and pharmaceutical design. Pyrazole derivatives emerged prominently in the late 20th century due to their structural versatility and favorable pharmacokinetic properties. Early prototypes like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) demonstrated that trifluoromethylation significantly enhances bioactivity by modulating lipophilicity (logP) and electronic parameters [6]. This precursor became a cornerstone for synthesizing advanced analogs, including ester-linked benzoates.
The integration of the cyano group at pyrazole position 4 represents a strategic refinement circa the early 2000s, coinciding with CAS registration 318469-10-2 in 2002. This modification addressed twin objectives:
Industrial research drove innovations in coupling these modified pyrazoles to aromatic esters via ether bonds—a design choice balancing metabolic stability and synthetic accessibility. As noted by suppliers like Evitachem, such compounds are classified as "potential pharmaceutical intermediates" targeting enzyme inhibition pathways, particularly in inflammation and oncology . The methyl benzoate moiety was likely retained to mimic natural substrates (e.g., tyrosine derivatives) while enabling prodrug strategies via ester hydrolysis.
Synthetic routes evolved from early methods using acetic acid-mediated condensation at controlled temperatures , later optimized for regioselectivity. This compound exemplifies modern trends in hybrid pharmacophores, merging three key elements:
Its development mirrors the broader trajectory in heterocyclic chemistry: from simple pyrazole active ingredients (e.g., Celecoxib) toward complex, multi-domain architectures engineered for enhanced target engagement and physicochemical profiles [6].